3,4-Difluoro-5-methylbenzaldehyde
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Overview
Description
3,4-Difluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6F2O. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions, and a methyl group is attached at the 5 position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluoro-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,4-difluorotoluene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,4-Difluoro-5-methylbenzoic acid.
Reduction: 3,4-Difluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-5-methylbenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-methylbenzaldehyde depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methyl group. These substituents affect the compound’s electrophilicity and nucleophilicity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-2-methylbenzaldehyde
- 3,4-Difluoro-5-methylbenzoic acid
- 3,4-Difluoro-5-methylbenzyl alcohol
- 3,4-Difluoro-5-methylaniline
Uniqueness
3,4-Difluoro-5-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in selective organic transformations and as a precursor for various functionalized derivatives .
Properties
IUPAC Name |
3,4-difluoro-5-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5-2-6(4-11)3-7(9)8(5)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJHDXILRBVZBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602593 |
Source
|
Record name | 3,4-Difluoro-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-64-1 |
Source
|
Record name | 3,4-Difluoro-5-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluoro-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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